molecular formula C20H21NO5 B1495982 N-Fmoc-N,O-dimethyl-D-serine

N-Fmoc-N,O-dimethyl-D-serine

Cat. No.: B1495982
M. Wt: 355.4 g/mol
InChI Key: CTHCRMIWFPLNJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-N,O-dimethyl-D-serine is a synthetic compound derived from the amino acid serine. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids during the synthesis process. This compound is particularly significant in the field of organic chemistry and peptide synthesis due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-N,O-dimethyl-D-serine typically involves the protection of the amino group of serine with the Fmoc group. This can be achieved through the reaction of serine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which can efficiently handle the protection and deprotection steps required for the synthesis of peptides. The use of high-purity reagents and solvents ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-N,O-dimethyl-D-serine undergoes several types of chemical reactions, including:

    Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

    Coupling Reactions: The exposed amino group can participate in peptide bond formation with other amino acids or peptide fragments.

    Oxidation and Reduction Reactions: The serine moiety can undergo oxidation to form serine derivatives or reduction to form dehydroserine.

Common Reagents and Conditions

    Fmoc Chloride: Used for the protection of the amino group.

    Piperidine: Used for the deprotection of the Fmoc group.

    Dichloromethane (DCM): and : Common solvents used in the synthesis and purification processes.

Major Products Formed

The major products formed from these reactions include protected and deprotected serine derivatives, as well as peptide fragments when used in peptide synthesis.

Scientific Research Applications

N-Fmoc-N,O-dimethyl-D-serine has several scientific research applications:

    Chemistry: Used in the synthesis of peptides and peptidomimetics, which are crucial for studying protein structure and function.

    Biology: Employed in the development of peptide-based drugs and therapeutic agents.

    Medicine: Utilized in the synthesis of peptide hormones and enzyme inhibitors.

    Industry: Applied in the production of synthetic peptides for research and development purposes.

Mechanism of Action

The mechanism of action of N-Fmoc-N,O-dimethyl-D-serine primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of serine, preventing unwanted side reactions during the synthesis process. Upon completion of the desired reactions, the Fmoc group can be selectively removed under basic conditions, exposing the amino group for further coupling reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-methoxy-L-phenylalanine
  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-threonine
  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-glycylglycine

Uniqueness

N-Fmoc-N,O-dimethyl-D-serine is unique due to its dual protection of both the amino and hydroxyl groups of serine. This dual protection allows for selective deprotection and subsequent reactions, making it a versatile compound in peptide synthesis.

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-methoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-21(18(12-25-2)19(22)23)20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTHCRMIWFPLNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(COC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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